Cas no 37620-37-4 ((2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One)

(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone structure. This compound exhibits notable reactivity due to the conjugated double bond system, making it a valuable intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. Its distinct molecular framework, featuring both chloro and methyl substituents, enhances its utility in cross-coupling reactions and as a precursor for bioactive molecules. The compound's crystalline form and well-defined melting point ensure consistent purity, facilitating reproducible results in research and industrial processes. Its stability under standard conditions further supports handling and storage in synthetic workflows.
(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One structure
37620-37-4 structure
Product Name:(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One
CAS No:37620-37-4
MF:C16H13ClO
MW:256.726823568344
MDL:MFCD00016346
CID:922449
PubChem ID:562395
Update Time:2025-06-11

(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
    • 4-CHLORO-4'-METHYLCHALCONE
    • 2-Propen-1-one, 3-(4-chlorophenyl)-1-(4-methylphenyl)-
    • 2-propen-1-one, 3-(4-chlorophenyl)-1-(4-methylphenyl)-, (2E)-
    • DB-017633
    • 37620-37-4
    • DTXSID40340194
    • (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One
    • MDL: MFCD00016346
    • Inchi: 1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3
    • InChI Key: WSEZVGWJTWBTQK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C=CC(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 256.06559
  • Monoisotopic Mass: 256.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.177
  • Boiling Point: 407°C at 760 mmHg
  • Flash Point: 228.9°C
  • Refractive Index: 1.622
  • PSA: 17.07

(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One Pricemore >>

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(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One Suppliers

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(CAS:37620-37-4)(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One
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Pricing Information Last Updated:Friday, 30 August 2024 01:49
Price ($):693.0/466.0/390.0/201.0
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Additional information on (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One

Introduction to (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One (CAS No. 37620-37-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One, with the CAS number 37620-37-4, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound, characterized by its phenyl and chlorophenyl substituents, exhibits intriguing pharmacological profiles that make it a subject of intense research interest.

The molecular structure of (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One consists of a prop-2-enone backbone fused with two aromatic rings. The presence of a chlorine atom at the 4-position of one phenyl ring and a methyl group at the 4-position of the other phenyl ring introduces steric and electronic effects that modulate its biological activity. Such structural features are often exploited in drug design to enhance binding affinity and selectivity towards target enzymes or receptors.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. The compound (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One has been investigated for its potential as an inhibitor in several key pharmacological pathways. For instance, studies have suggested that this compound may interact with enzymes involved in inflammatory responses, making it a promising candidate for the development of anti-inflammatory agents.

One of the most compelling aspects of (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One is its ability to modulate the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. By understanding how this compound interacts with these enzymes, researchers can gain insights into its potential for drug-drug interactions and toxicity profiles. This information is invaluable for optimizing dosages and predicting adverse effects in clinical settings.

The synthesis of (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the preparation of key intermediates such as 4-chlorobenzaldehyde and 4-methylbenzaldehyde, which are then coupled via condensation reactions to form the enone core. Further functionalization steps introduce additional substituents, refining the molecular structure to achieve desired pharmacological properties.

Advances in computational chemistry have also played a significant role in studying (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One. Molecular modeling techniques allow researchers to predict how this compound might bind to biological targets at an atomic level. These simulations can guide experimental design and help identify structural modifications that could enhance potency or selectivity. Such interdisciplinary approaches are becoming increasingly essential in modern drug discovery.

In vitro studies have demonstrated that (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One exhibits notable activity against certain cancer cell lines. The chlorine and methyl substituents appear to contribute to its ability to disrupt critical signaling pathways involved in tumor growth and survival. While further research is needed to fully understand its mechanisms of action, these preliminary findings underscore its potential as an anticancer agent.

The compound's stability under various conditions is another area of interest. Researchers have examined how (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One behaves in different solvents and at varying temperatures, which is crucial for formulating it into stable pharmaceutical products. Understanding these physicochemical properties helps ensure that the compound maintains its integrity throughout storage and administration.

Eco-friendly synthesis methods are also being explored for producing (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One. Green chemistry principles emphasize minimizing waste and using sustainable resources, which aligns with global efforts to reduce environmental impact. Innovations such as catalytic processes and solvent-free reactions are being implemented to achieve these goals without compromising yield or purity.

The future directions for research on (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One include exploring its derivatives and analogs to identify even more effective therapeutic candidates. By systematically modifying its structure, scientists can fine-tune its biological activity and expand its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical reality.

In conclusion, (2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One (CAS No. 37620-37-4) represents a fascinating subject of study in medicinal chemistry. Its unique structural features, coupled with promising pharmacological properties, make it a valuable compound for further investigation. As research continues to uncover new insights into its mechanisms and applications, this molecule is poised to contribute significantly to the development of novel therapeutics in the coming years.

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Amadis Chemical Company Limited
(CAS:37620-37-4)(2e)-3-(4-Chlorophenyl)-1-(4-Methylphenyl)Prop-2-En-1-One
A1182405
Purity:99%/99%/99%/99%
Quantity:25g/10g/5g/1g
Price ($):693.0/466.0/390.0/201.0
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